Allophanate Hydrolase Substrate Specificity: Allophanate vs. Urea and Biuret
The enzyme allophanate hydrolase (AtzF) from Pseudomonas sp. strain ADP demonstrates a strict substrate specificity, hydrolyzing the allophanate anion with high catalytic efficiency (kcat/Km = 1.1 × 10⁴ s⁻¹ M⁻¹) . In contrast, the enzyme exhibits no detectable activity on the closely related compound urea . A separate study on a different allophanate hydrolase from E. cloacae strain 99 reports a Km of 0.68 mM for allophanate, whereas the Km for urea is significantly higher at 10 mM, indicating a much lower affinity . This strict selectivity confirms allophanate's unique role as the essential intermediate in these metabolic pathways.
| Evidence Dimension | Enzyme Substrate Specificity & Affinity (Km) and Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Km = 1.5 mM (Pseudomonas sp. AtzF) or 0.68 mM (E. cloacae); kcat/Km = 1.1 × 10⁴ s⁻¹ M⁻¹ |
| Comparator Or Baseline | Urea: No detectable activity (Pseudomonas sp. AtzF); Km = 10 mM (E. cloacae) |
| Quantified Difference | At least 15-fold higher affinity for allophanate vs. urea in E. cloacae enzyme. |
| Conditions | Purified recombinant allophanate hydrolase enzymes; assays at pH 9.5 (Pseudomonas) or pH 7.4 (E. cloacae). |
Why This Matters
For research on atrazine degradation or urea cycle metabolism, the exclusive substrate specificity of allophanate hydrolase for allophanate means that substituting with urea or biuret would yield zero enzymatic activity, directly impacting experimental outcomes and procurement decisions.
- [1] Shapir N, Sadowsky MJ, Wackett LP. Purification and Characterization of Allophanate Hydrolase (AtzF) from Pseudomonas sp. Strain ADP. J Bacteriol. 2005 Jun;187(11):3731-8. View Source
- [2] Brenda Enzyme Database. Entry for allophanate hydrolase (EC 3.5.1.54). View Source
